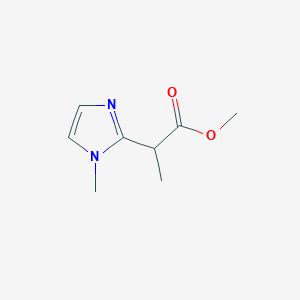

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate

Description

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate is an imidazole-derived ester with a methyl group at the N1 position of the imidazole ring and a propanoate ester moiety at the C2 position.

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

methyl 2-(1-methylimidazol-2-yl)propanoate |

InChI |

InChI=1S/C8H12N2O2/c1-6(8(11)12-3)7-9-4-5-10(7)2/h4-6H,1-3H3 |

InChI Key |

TZMQFISKCMGQDQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CN1C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Transesterification

Method Overview:

Transesterification involves exchanging the ester group with another alcohol or derivative, often using catalysts such as acid or base. For methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate, transesterification can be performed by reacting a suitable ester precursor with methanol or other alcohols under catalytic conditions.

- Catalysts like sodium methoxide or potassium carbonate

- Elevated temperatures (around 70°C)

- Excess methanol to push the equilibrium

Research Outcomes:

This method provides higher yields and cleaner products, with reported yields exceeding 90% when optimized, especially in continuous flow or microwave-assisted processes.

Multi-step Synthesis via Imidazole Derivatives

Method Overview:

This approach involves constructing the imidazole ring first, followed by attaching the propanoate group. A typical sequence includes:

- Step 1: Synthesis of 1-methyl-1H-imidazole via cyclization of suitable precursors such as glyoxal derivatives with methylamine.

- Step 2: Alkylation at the 2-position of the imidazole ring using halogenated precursors or via nucleophilic substitution.

- Step 3: Esterification or acylation of the resulting imidazole derivative with propanoic acid derivatives, often utilizing coupling agents like DCC (dicyclohexylcarbodiimide).

- Use of dry solvents (e.g., dichloromethane, DMF)

- Catalysts like DMAP (4-dimethylaminopyridine) for acylation

- Elevated temperatures (around 50-70°C) for coupling reactions

Research Outcomes:

This method allows for high regioselectivity and yields up to 85%, especially when employing modern coupling techniques. It also provides scope for functional group modifications on the imidazole ring.

Catalytic Hydrogenation and Functionalization

Method Overview:

In some cases, the imidazole ring is synthesized via catalytic hydrogenation of related heterocycles, followed by functionalization with methyl groups and esterification.

- Hydrogenation over Pd/C or Pt catalysts

- Use of methylating agents such as methyl iodide or dimethyl sulfate for N-methylation

- Esterification with methanol under acidic conditions

Research Outcomes:

While effective, this route is more complex and often used for derivatives rather than the target compound itself. Yields vary from 60-75%, with purification steps necessary to remove catalysts and by-products.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Typical Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Esterification | 1-methyl-1H-imidazole, propanoic acid, acid catalyst | Reflux at 70-80°C, removal of water | 60-80% | Simple, direct | Equilibrium limitation, moderate yields |

| Transesterification | Ester precursor, methanol, base catalyst | 70°C, excess methanol | >90% | High yield, cleaner products | Requires precursor synthesis |

| Multi-step (Ring synthesis + acylation) | Glyoxal, methylamine, halogenated intermediates, coupling agents | 50-70°C, dry solvents | Up to 85% | High regioselectivity, functionalization scope | Multi-step, time-consuming |

| Catalytic Hydrogenation + methylation | H2, Pd/C, methylating agents | 50-70°C, hydrogen atmosphere | 60-75% | Versatile, suitable for derivatives | Complex purification |

Research Outcomes and Industrial Relevance

Research indicates that multi-step synthetic routes provide the highest control over regioselectivity and functional group placement, making them suitable for pharmaceutical-grade production. Modern techniques such as microwave-assisted synthesis and flow chemistry have been explored to improve yields and reduce reaction times.

Industrial-scale processes often favor direct esterification or transesterification due to their simplicity and scalability, especially when optimized with continuous removal of water or excess reagents. The choice of method depends on the desired purity, yield, and economic considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated imidazole derivatives.

Scientific Research Applications

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, physicochemical properties, and applications of Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate and related compounds:

Key Differences and Implications

Imidazole vs. Benzimidazole Derivatives

- This compound and its benzimidazole counterpart (3a) differ in aromaticity and solubility. Benzimidazoles (e.g., 3a) exhibit higher melting points and water solubility due to hydrogen bonding from the amino acid side chain, whereas the methylimidazole ester is more lipophilic, favoring blood-brain barrier penetration .

Tetrazole Hybrids

- Compound 10 incorporates a tetrazole ring, which introduces acidity (pKa ~4–5) and enhances binding to zinc-containing enzymes (e.g., angiotensin-converting enzyme). This contrasts with the neutral ester group in this compound, which may prioritize passive diffusion over targeted interactions .

Nitroimidazole Derivatives

- Nitro-substituted imidazoles (e.g., 2a–2u) exhibit redox-sensitive properties, making them suitable for hypoxia-targeted therapies.

Pharmacological and Analytical Considerations

- Radioligand Binding : Tetrazole-containing analogs (e.g., 10) are prioritized in receptor studies due to their high affinity for angiotensin II receptors, as demonstrated in radioligand assays .

- Quantitative NMR: Techniques like derivatization with 4-fluorophenylhydrazine (used for pyruvate quantification in ergothioneine studies) could be adapted to analyze ester hydrolysis products of this compound .

Biological Activity

Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate is a compound characterized by its unique structural features, which include an imidazole moiety and a propanoate group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C8H12N2O2

- Molecular Weight : 168.19 g/mol

- Structural Features : The presence of the imidazole ring is significant as imidazole derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties.

Biological Applications

This compound has been studied for several biological activities:

The biological activity of this compound is likely linked to its ability to interact with various molecular targets:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in steroid biosynthesis, which could imply that this compound may affect similar pathways.

- Cellular Interaction : The imidazole ring can interact with cellular components, potentially modulating enzyme activity and influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological implications of imidazole derivatives:

Future Directions

Further research is essential to elucidate the full range of biological activities associated with this compound. Areas for future investigation include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To better understand how this compound interacts with specific molecular targets at a cellular level.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for experimental use.

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for synthesizing Methyl 2-(1-methyl-1H-imidazol-2-yl)propanoate, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound can be synthesized via alkylation of 1-methyl-1H-imidazole-2-thiol with methyl 2-bromopropanoate in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C. Optimization involves varying solvent polarity (e.g., DMF vs. acetonitrile), reaction time (6–24 hours), and stoichiometric ratios (1:1.2 imidazole:bromoester) to maximize yield (>75%) and minimize byproducts .

- Data : Reaction yields are typically characterized by HPLC or GC-MS, with purity confirmed via melting point analysis and ¹H/¹³C NMR .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structure and purity?

- Methodology :

- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.7 ppm, singlet) and imidazole protons (δ ~7.0–7.5 ppm). Assignments are cross-validated using 2D techniques (COSY, HSQC) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺ at m/z 199.2 .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 90:10) resolve impurities (<2%) .

Q. What are the primary biological activities reported for structurally similar imidazole derivatives, and how can these guide hypothesis-driven research on this compound?

- Methodology : Similar compounds exhibit antimicrobial (MIC ~5–20 µg/mL against S. aureus) and anticancer (IC₅₀ ~10–50 µM in HeLa cells) activities. Assays should include:

- MIC determination via broth microdilution.

- Cytotoxicity screening using MTT or resazurin assays .

- Data : Structure-activity relationships (SAR) highlight the importance of the ester group and imidazole substitution patterns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d) models predict electrophilic sites (e.g., ester carbonyl) and transition-state energies for nucleophilic attack.

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Validation : Compare predicted regioselectivity with experimental LC-MS/MS data on reaction intermediates .

Q. What experimental strategies resolve discrepancies in reported biological activities across studies (e.g., conflicting IC₅₀ values)?

- Methodology :

- Standardized Assays : Use identical cell lines (e.g., HepG2 vs. HEK293) and culture conditions.

- Batch Consistency : Verify compound purity (>98%) via orthogonal methods (NMR, LC-MS).

- Meta-Analysis : Pool data from PubChem and ChEMBL to identify outliers and normalize dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.